Cas no 83961-56-2 (Butanoic acid,4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-, ethyl ester)
83961-56-2 structure
Product Name:Butanoic acid,4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-, ethyl ester
N.o CAS:83961-56-2
MF:C24H20F3O3P
MW:444.382778167725
CID:706967
PubChem ID:24864729
Update Time:2025-05-21
Butanoic acid,4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-, ethyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Butanoic acid,4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-, ethyl ester
- ethyl 4,4,4-trifluoro-3-oxo-2-(triphenyl-λ<sup>5</sup>-phosphanylidene)butanoate
- Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate
- Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate, 97%
- SCHEMBL497796
- AKOS015916140
- A1-11001
- 83961-56-2
- DTXSID20408004
- ethyl 4,4,4-trifluoro-3-oxo-2-(triphenyl-lambda5-phosphanylidene)butanoate
- ETHYL 4,4,4-TRIFLUORO-3-OXO-2-(TRIPHENYL-??-PHOSPHANYLIDENE)BUTANOATE
- ethyl 4,4,4-trifluoro-3-oxo-2-(triphenyl-$l^{5}-phosphanylidene)butanoate
-
- MDL: MFCD00192168
- Inchi: 1S/C24H20F3O3P/c1-2-30-23(29)21(22(28)24(25,26)27)31(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
- Chave InChI: SJRZIGQAQSIDDY-UHFFFAOYSA-N
- SMILES: P(=C(C(=O)OCC)C(C(F)(F)F)=O)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 444.11021598g/mol
- Massa monoisotópica: 444.11021598g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 7
- Complexidade: 630
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 5.3
- Superfície polar topológica: 43.4Ų
Propriedades Experimentais
- Cor/Forma: 固体
- Densidade: 1.28
- Ponto de Fusão: 128-130 °C (lit.)
- Ponto de ebulição: 500.8°C at 760 mmHg
- Ponto de Flash: 256.7°C
- Índice de Refracção: 1.565
- PSA: 53.18000
- LogP: 3.84740
- Solubilidade: 未确定
Butanoic acid,4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-, ethyl ester Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
Butanoic acid,4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-, ethyl ester Preçomais >>
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| Fluorochem | 080256-1g |
4,4,4-Trifluoro-3-oxo-2-(triphenylphosphoranyliden)-butyric acid ethyl ester |
83961-56-2 | 1g |
£66.00 | 2022-03-01 | ||
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4,4,4-Trifluoro-3-oxo-2-(triphenylphosphoranyliden)-butyric acid ethyl ester |
83961-56-2 | 5g |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594312-1g |
Ethyl 4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate |
83961-56-2 | 98% | 1g |
¥744.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594312-5g |
Ethyl 4,4,4-trifluoro-3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoate |
83961-56-2 | 98% | 5g |
¥2383.00 | 2024-07-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-235011-5 g |
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate, |
83961-56-2 | 5g |
¥903.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-235011-5g |
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate, |
83961-56-2 | 5g |
¥903.00 | 2023-09-05 | ||
| A2B Chem LLC | AB73800-5g |
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate |
83961-56-2 | 95% | 5g |
$993.00 | 2023-12-30 |
Butanoic acid,4,4,4-trifluoro-3-oxo-2-(triphenylphosphoranylidene)-, ethyl ester Literatura Relacionada
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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